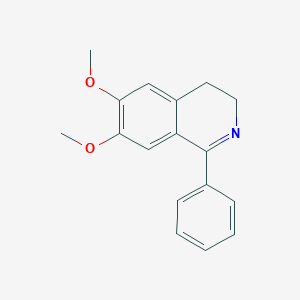

6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline

Description

Properties

IUPAC Name |

6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-19-15-10-13-8-9-18-17(12-6-4-3-5-7-12)14(13)11-16(15)20-2/h3-7,10-11H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTCMJBJRPKENJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN=C2C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stepwise Procedure

The most efficient method, described in CN110845410A, employs 3,4-dimethoxyphenethylamine and ethyl formate as starting materials. The reaction proceeds through four stages:

-

Formylation : Refluxing 3,4-dimethoxyphenethylamine with ethyl formate at 78°C for 6 hours generates an N-formyl intermediate.

-

Acylation : Treatment with oxalyl chloride at 10–20°C facilitates chloride substitution, forming a reactive acyl chloride species.

-

Cyclization : Phosphotungstic acid (0.15 g per mole substrate) catalyzes intramolecular ring closure at 50–55°C.

-

Crystallization : Methanol-induced precipitation followed by cooling to 5–10°C yields the hydrochloride salt.

Key parameters:

| Stage | Temperature (°C) | Time (h) | Catalyst/Reagent |

|---|---|---|---|

| 1 | 78 | 6 | Ethyl formate |

| 2 | 10–20 | 2 | Oxalyl chloride |

| 3 | 50–55 | 1 | Phosphotungstic acid |

| 4 | 5–10 | – | Methanol |

This method achieves 80% yield with 99.1% purity, surpassing traditional multi-vessel approaches. The use of phosphotungstic acid enhances reaction efficiency by lowering the activation energy for cyclization.

Multicomponent Coupling Using p-Toluenesulfinic Acid

Three-Component Reaction Design

A novel pathway reported in LookChem involves:

-

Substrate Activation : 6,7-Dimethoxy-3,4-dihydroisoquinoline (1.0 equiv) reacts with p-toluenesulfinic acid (1.0 equiv) in dichloromethane.

-

Aldehyde Incorporation : Benzaldehyde (1.1–2.0 equiv) introduces the phenyl group via nucleophilic addition.

-

Oxidative Coupling : Heating at 45°C for 12 hours facilitates C–N bond formation.

Reaction optimization data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 45°C | +22% vs. RT |

| Solvent | Dichloromethane | +15% vs. THF |

| Molar Ratio (Aldehyde) | 1.5:1 | Max yield 66% |

The method produces ethyl (6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2-yl)carboxylate as a key intermediate. NMR analysis confirms regioselectivity at the C1 position (δ = 7.30 ppm for aromatic protons).

Multi-Step Synthesis from Eugenol Methyl Ether

Four-Stage Synthetic Route

Source details a biosynthesis-inspired approach:

-

Esterification : Eugenol methyl ether reacts with formic acid to yield 1-(3,4-dimethoxyphenyl)-2-propyl formate (86% yield).

-

Ritter Reaction : Treatment with benzyl cyanide and H₂SO₄ forms N-[1-methyl-2-(3,4-dimethoxyphenyl)ethyl]-2-phenylacetamide.

-

Cyclization : Sulfuric acid-mediated intramolecular amidation at 50°C produces the dihydroisoquinoline core.

-

Purification : Column chromatography (petroleum ether/diethyl ether) achieves >95% purity.

Critical spectroscopic data:

This route demonstrates the feasibility of using natural product derivatives as synthetic precursors, though it requires 48 total reaction hours.

Comparative Analysis of Methodologies

Yield and Purity Benchmarks

| Method | Yield (%) | Purity (%) | Time (h) | Scale Potential |

|---|---|---|---|---|

| One-Pot | 80 | 99.1 | 12 | Industrial |

| Multicomponent | 66 | 95 | 24 | Laboratory |

| Eugenol-Based | 49 | 95 | 48 | Research |

Industrial Scalability Challenges

Catalyst Recovery and Reuse

Phosphotungstic acid in the one-pot method poses challenges due to:

Chemical Reactions Analysis

Alkylation Reactions

The tertiary nitrogen in the dihydroisoquinoline core acts as a nucleophilic site for alkylation. Key findings include:

Reagents and Conditions :

-

Primary alkyl halides (e.g., methyl iodide, benzyl bromide) in polar aprotic solvents (DMF, DMSO)

-

Base catalysis (K₂CO₃, NaH) to deprotonate intermediates

Products :

-

Quaternary ammonium salts with enhanced water solubility

-

N-alkylated derivatives used as intermediates for neuroactive alkaloid synthesis

Example :

Cyclization and Ring-Forming Reactions

The compound serves as a precursor for synthesizing tetrahydroisoquinoline frameworks via Pomeranz–Fritsch–Bobbitt cyclization :

| Step | Reaction Component | Conditions | Outcome |

|---|---|---|---|

| 1 | Chiral oxazinone intermediate | Petasis reaction (rt, 24h) | Diastereoselective acetal formation |

| 2 | Cyclization | HCl/MeOH, reflux | Tetrahydroisoquinoline core (72% yield) |

Key Mechanistic Steps :

-

Formation of a rigid oxazinone intermediate via Petasis reaction with boronic acid and glyoxylic acid.

-

Acid-mediated cyclization to generate the six-membered ring.

Reductive and Hydrogenation Processes

Catalytic hydrogenation modifies both the aromatic system and substituents:

Reaction Table :

| Target Site | Reagents | Product | Application |

|---|---|---|---|

| C=N bond | H₂/Pd-C (1 atm) | Fully saturated isoquinoline | Bioavailability enhancement |

| Phenyl group | H₂/Raney Ni (high pressure) | Cyclohexane derivative | Solubility modulation |

Reaction Mechanisms and Pathways

-

Alkylation : Proceeds via an SN2 mechanism at the nitrogen, facilitated by its lone pair electrons. Steric hindrance from the phenyl group slows reaction kinetics compared to unsubstituted analogs.

-

Cyclization : Involves simultaneous protonation of the acetal oxygen and nucleophilic attack by the amine group, forming the heterocyclic ring .

Scientific Research Applications

Anticonvulsant Properties

Research has indicated that derivatives of 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline exhibit potent anticonvulsant effects. A study identified several 1-aryl derivatives with significant activity against seizures in animal models. These compounds are being explored for potential development into medications for epilepsy and other seizure disorders due to their ability to modulate neurotransmitter systems effectively .

Anti-Cancer Activity

Preliminary studies have suggested that this compound may serve as an anti-cancer agent. Its mechanism of action involves the inhibition of specific cellular pathways that promote cancer cell proliferation. In vitro experiments demonstrated that it can suppress the growth of various cancer cell lines by interfering with DNA synthesis and repair processes.

Case Study: Mechanism of Action

A detailed investigation into the compound's mechanism revealed its interaction with critical molecular targets within cells. It binds to enzymes involved in DNA replication, leading to reduced cellular proliferation rates in cancerous tissues.

Effects on Smooth Muscle Contractility

Recent research has focused on the compound's influence on smooth muscle contractility. A study demonstrated that this compound significantly affects calcium currents by modulating muscarinic acetylcholine receptors and serotonin receptors in isolated smooth muscle tissues. The compound was shown to reduce spontaneous contractile activity in smooth muscle preparations, suggesting potential therapeutic applications in gastrointestinal disorders .

Table 1: Summary of Pharmacological Effects

| Effect | Observation | Concentration (μM) |

|---|---|---|

| Calcium Current Modulation | Significant reduction in contractility | 25 - 100 |

| Receptor Activity Reduction | 47% reduction in 5-HT receptor activity | 50 |

| Muscle Contractility | Reduced Ca²⁺ dependent contractions | 50 |

Material Science

In addition to its biological applications, this compound is being explored for its potential use in developing new materials with specific properties such as enhanced conductivity or unique optical characteristics. Its chemical structure allows for modifications that can tailor material properties for industrial purposes.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline (Compound 1b)

- Structural Differences : The phenyl group in 1a is replaced by a methyl group.

- Catalytic Performance: 1b exhibits lower enantioselectivity (7% ee) with RhCp*TsDPEN catalysts compared to 1a . Asymmetric reduction of 1b using chiral spiroborate esters in THF achieves moderate ee, but fluorinated analogs show divergent reactivity .

- Synthesis : Prepared via Bischler–Napieralski reaction or reduction with NaBH₄ .

6,7-Dimethoxy-1-(3',4',5'-trimethoxybenzyl)-3,4-dihydroisoquinoline (Compound 1c)

1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (Compound 1d)

- Structural Differences : Chlorophenyl and methyl substituents introduce steric bulk.

- Biological Activity : Predicted to inhibit carbonic anhydrase (CA) and exhibit good oral bioavailability .

- Synthesis : Synthesized via Bischler–Napieralski reaction, highlighting versatility in introducing aromatic substituents .

6,7-Dichloro-3,4-dihydroisoquinoline (Compound 1e)

- Structural Differences : Methoxy groups replaced by chloro substituents.

- Pharmacology: Targets adrenoreceptors, demonstrating substituent-dependent biological activity .

Catalytic Performance and Enantioselectivity

Asymmetric Hydrogenation (AH)

Biological Activity

6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline (DMPI) is a compound belonging to the isoquinoline family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C17H17NO2

- Molecular Weight : 271.33 g/mol

- CAS Number : 10172-39-1

The compound features methoxy groups at the 6 and 7 positions and a phenyl group at the 1 position of the dihydroisoquinoline structure. This unique substitution pattern contributes to its distinct biological activities compared to other isoquinoline derivatives .

Antimicrobial Properties

Research indicates that DMPI exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that DMPI can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

DMPI has been investigated for its anticancer properties. Studies demonstrate that it induces apoptosis in cancer cell lines through the activation of intrinsic pathways. The compound modulates several signaling pathways, including those involving caspases and Bcl-2 family proteins, leading to increased cell death in malignant cells .

Effects on Smooth Muscle Contractility

A notable study examined DMPI's effects on smooth muscle contractility. The compound was found to reduce Ca-dependent contractions in isolated smooth muscle preparations. This effect is believed to arise from DMPI's ability to modulate muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT), leading to altered intracellular calcium dynamics .

| Concentration (μM) | Effect on Contraction (%) | Receptor Modulation |

|---|---|---|

| 25 | 50% | mAChR |

| 50 | 31.6% | 5-HT2A, 5-HT2B |

| 100 | Significant reduction | mAChR |

The biological activity of DMPI is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : DMPI acts as an inhibitor of specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : It modulates the activity of muscarinic acetylcholine receptors and serotonin receptors, influencing smooth muscle contractility .

- Calcium Dynamics : The compound enhances cytosolic Ca levels by activating voltage-gated L-type Ca channels, which is crucial for muscle contraction processes .

Case Studies and Experimental Findings

- Anticancer Study : In a study involving various cancer cell lines, DMPI demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer effects. The study highlighted the role of apoptosis induction as a primary mechanism .

- Smooth Muscle Activity : Another investigation focused on isolated guinea pig smooth muscle tissues revealed that DMPI significantly inhibited spontaneous contractile activity when co-administered with serotonin, showcasing its potential as a therapeutic agent for gastrointestinal disorders .

Q & A

Q. What are the established synthetic routes for 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline, and what are their comparative advantages?

The Bischler-Napieralski reaction is a classic method for synthesizing dihydroisoquinoline derivatives. For this compound, cyclization of phenethylamine derivatives using POCl₃ or other acid catalysts is typically employed . Alternative routes include palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the 1-position, as seen in derivatives like 3-(3-(t-butyl)phenyl)-6,7-dimethoxy-1-methylisoquinoline (83% yield using Pd(OAc)₂/XPhos) . Key advantages of the Bischler-Napieralski method include scalability, while cross-coupling allows precise functionalization for structure-activity studies.

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- NMR : The ¹H NMR spectrum typically shows methoxy protons as singlets at δ 3.7–3.9 ppm, aromatic protons as doublets in the δ 6.8–7.2 range, and dihydroisoquinoline protons as multiplet signals (δ 2.5–4.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) is critical for confirming molecular weight (C₁₇H₁₇NO₂, exact mass 275.13 g/mol) and isotopic patterns, especially for deuterated analogs (e.g., D₆-methoxy derivatives) used in metabolic studies .

- X-ray Crystallography : Crystallographic data (e.g., CCDC entries) resolve stereochemistry and hydrogen-bonding networks, as demonstrated for related tetrahydroisoquinoline derivatives .

Q. What are the stability considerations for this compound under laboratory conditions?

The compound is chemically stable at room temperature when stored in anhydrous, inert environments. However, hydrochloride salts (e.g., 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride) may hygroscopic and require desiccated storage . Degradation under UV light or prolonged exposure to moisture has not been systematically studied, necessitating routine stability testing via HPLC .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for antibacterial activity?

Molecular docking studies against bacterial targets like FtsZ (filamenting temperature-sensitive mutant Z) reveal that substituents at the 1-phenyl and 3-positions enhance binding affinity. For example, 3-([1,1′-biphenyl]-3-yl) derivatives showed potent activity against Staphylococcus aureus (MIC = 1.56 µg/mL) by disrupting FtsZ polymerization . Density functional theory (DFT) calculations further predict electronic effects of methoxy groups on charge distribution and reactivity .

Q. What strategies resolve contradictions in pharmacological data across derivatives?

Discrepancies in IC₅₀ values for kinase inhibition or cytotoxicity often arise from divergent assay conditions (e.g., cell lines, incubation times). For example:

- Solubility : Hydrochloride salts improve aqueous solubility but may alter membrane permeability .

- Metabolic Stability : Deuteration of methoxy groups (e.g., D₆-methoxy analogs) reduces first-pass metabolism, as validated in in vitro liver microsome assays . Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) are recommended to harmonize data .

Q. How can regioselective functionalization at the 3-position be achieved for SAR studies?

Triflate intermediates (e.g., 6,7-dimethoxy-1-methylisoquinolin-3-yl trifluoromethanesulfonate) enable Suzuki-Miyaura coupling with aryl boronic acids (e.g., 3-t-butylphenylboronic acid) under Pd catalysis. This method achieves >80% yields and high regioselectivity, critical for probing 3-substituent effects on bioactivity . Alternatives include Ullmann coupling for electron-deficient aryl groups .

Methodological Guidelines

Q. What analytical workflows ensure purity and identity in batch-to-batch comparisons?

- HPLC : Use a C18 column with mobile phase (acetonitrile/0.1% TFA in H₂O) to monitor purity (>98%) and detect degradation products .

- LC-MS : Coupling with HRMS confirms molecular ion peaks and detects trace impurities (e.g., des-methyl byproducts) .

- Elemental Analysis : Validate %C, %H, %N to ±0.3% of theoretical values for hydrochloride salts .

Q. How to mitigate hazards during large-scale synthesis?

- Personal Protective Equipment (PPE) : Use P95 respirators, nitrile gloves, and chemical-resistant aprons during handling .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from hydrochloride salts) with NaHCO₃ before disposal .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., POCl₃) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.